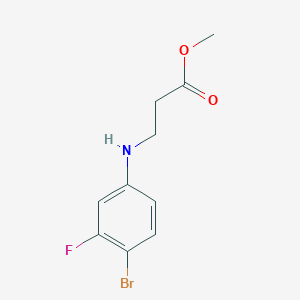

Methyl 3-((4-bromo-3-fluorophenyl)amino)propanoate

Description

Methyl 3-((4-bromo-3-fluorophenyl)amino)propanoate is a synthetic organic compound featuring a methyl ester group, a propanoate backbone, and an amino substituent linked to a 4-bromo-3-fluorophenyl aromatic ring. This structure combines halogenated aromaticity with a polar amino group, making it a versatile intermediate in medicinal chemistry and drug development.

Properties

Molecular Formula |

C10H11BrFNO2 |

|---|---|

Molecular Weight |

276.10 g/mol |

IUPAC Name |

methyl 3-(4-bromo-3-fluoroanilino)propanoate |

InChI |

InChI=1S/C10H11BrFNO2/c1-15-10(14)4-5-13-7-2-3-8(11)9(12)6-7/h2-3,6,13H,4-5H2,1H3 |

InChI Key |

XXFZSUAAVXFNCG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCNC1=CC(=C(C=C1)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((4-bromo-3-fluorophenyl)amino)propanoate typically involves the reaction of 4-bromo-3-fluoroaniline with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity compounds suitable for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((4-bromo-3-fluorophenyl)amino)propanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Oxidation Reactions: Oxidation can lead to the formation of nitro or carbonyl derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Substitution: Formation of various substituted phenyl derivatives.

Reduction: Formation of amines or alcohols.

Oxidation: Formation of nitro or carbonyl compounds.

Scientific Research Applications

Methyl 3-((4-bromo-3-fluorophenyl)amino)propanoate is utilized in several scientific research fields:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-((4-bromo-3-fluorophenyl)amino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromo and fluoro substituents can enhance its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects.

Comparison with Similar Compounds

Halogenated Phenylpropanoate Esters

- Ethyl 3-(4-Bromo-3-fluorophenyl)propanoate (CAS: 1261778-92-0) Structure: Differs by an ethyl ester (vs. methyl) and lacks the amino group. Molecular Weight: 275.117 g/mol (C₁₁H₁₂BrFO₂) vs. ~273.12 g/mol (estimated for methyl ester) . The absence of the amino group reduces hydrogen-bonding capacity, affecting solubility and target interactions.

- Methyl 3-(4-Bromophenyl)-3-(thiophene-2-sulfonamido)propanoate (CAS: 383148-25-2) Structure: Features a sulfonamido group instead of a simple amino group, with a thiophene ring. Key Differences: The sulfonamido group introduces bulkiness and stronger electron-withdrawing effects, which could influence binding to biological targets (e.g., enzymes or receptors) .

Amino-Substituted Propanoates

- (S)-Methyl 3-(4-Aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate Structure: Contains a protected amino group (phthalimide) and a chiral center. Synthetic Utility: Used in peptidomimetic synthesis for antimycobacterial agents, highlighting the role of amino-propanoate scaffolds in bioactive molecules . Comparison: The target compound’s unprotected amino group offers direct reactivity for further derivatization, such as acylations or urea formations.

Natural Product Analogs

- Methyl 3-(6-Hydroxy-4-methoxybenzofuran-5-yl)propanoate (竹叶榕素) Structure: Benzofuran ring replaces the halogenated phenyl group, with hydroxy and methoxy substituents. The polar hydroxy group enhances water solubility, unlike the bromo-fluoro substituents in the target compound .

Reactivity Profile

- Amino Group: Susceptible to acylation (e.g., with trifluoroacetic anhydride, as in ) or alkylation, enabling diversification into amides or sulfonamides.

- Ester Hydrolysis : The methyl ester can be hydrolyzed to the carboxylic acid under basic conditions, as demonstrated in for generating free acids .

Antimycobacterial Potential

- Thiazole-Containing Analogs: Compounds like (S)-2-amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid () exhibit antimycobacterial activity, attributed to thiazole’s role in mimicking peptide bonds. The target compound lacks a thiazole ring but may still serve as a scaffold for hybrid molecules .

Halogen Effects

- Bromo and Fluoro Substituents: These groups enhance lipophilicity and may participate in halogen bonding with biological targets, improving binding affinity.

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| Methyl 3-((4-bromo-3-fluorophenyl)amino)propanoate | C₁₀H₁₁BrFNO₂ | ~273.12 | Br, F, NH₂ | Polar amino, halogenated |

| Ethyl 3-(4-bromo-3-fluorophenyl)propanoate | C₁₁H₁₂BrFO₂ | 275.12 | Br, F, ethyl ester | Higher lipophilicity |

| Methyl 3-(4-bromophenyl)-3-(thiophene-2-sulfonamido)propanoate | C₁₄H₁₃BrN₂O₄S₂ | 425.30 | Br, sulfonamido, thiophene | Electron-withdrawing groups |

| Methyl 3-(6-hydroxy-4-methoxybenzofuran-5-yl)propanoate | C₁₃H₁₂O₅ | 248.24 | Benzofuran, OH, OMe | Natural product, polar |

Biological Activity

Methyl 3-((4-bromo-3-fluorophenyl)amino)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H12BrF N2O2

- Molecular Weight : 303.14 g/mol

- CAS Number : [Not provided in the sources]

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the bromo and fluoro substituents on the phenyl ring enhances its lipophilicity, potentially increasing its ability to penetrate cellular membranes and interact with intracellular targets.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies show that derivatives with halogen substitutions can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. The specific activity of this compound against various cancer cell lines remains to be fully elucidated.

Antimicrobial Properties

Compounds containing halogenated phenyl groups often demonstrate antimicrobial activity. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways. Preliminary studies suggest that this compound could exhibit similar properties, although specific data on its antimicrobial efficacy is limited.

Case Studies

- Anticancer Screening : A study on structurally similar compounds showed that halogenated derivatives could significantly inhibit the growth of A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines, with IC50 values lower than standard chemotherapeutics like doxorubicin . While direct studies on this compound are lacking, these findings suggest a potential for similar activity.

- Antimicrobial Testing : In a comparative study, compounds with bromine and fluorine substitutions exhibited enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria . This suggests that this compound may also possess antimicrobial potential, warranting further investigation.

Data Table: Biological Activity Overview

Q & A

Q. What are the recommended synthetic methodologies for preparing Methyl 3-((4-bromo-3-fluorophenyl)amino)propanoate?

A common approach involves coupling 4-bromo-3-fluoroaniline with methyl acrylate derivatives via nucleophilic substitution or amide bond formation. For instance, using carbodiimide coupling agents (e.g., DCC or EDCI) with catalytic DMAP in anhydrous DCM under nitrogen atmosphere ensures efficient reaction progress . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and validation by NMR (1H/13C) and HPLC (≥95% purity) are critical .

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy (1H/13C/19F) to confirm substitution patterns and ester/amine functionalities.

- Mass spectrometry (HRMS or ESI-MS) for molecular weight verification.

- HPLC with UV/Vis or PDA detection to assess purity and detect impurities.

- FT-IR to identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .

Q. How should researchers handle air- or moisture-sensitive intermediates during synthesis?

Use Schlenk lines or gloveboxes under inert gas (N₂/Ar) for sensitive steps. Pre-dry solvents (e.g., molecular sieves for DCM) and reagents. Quench reactive intermediates (e.g., unreacted coupling agents) with aqueous workups (e.g., 1M HCl) to prevent degradation .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for this compound?

Quantum mechanical calculations (DFT) predict transition states and intermediate stability, guiding solvent/catalyst selection. For example, ICReDD’s workflow combines reaction path searches and machine learning to narrow optimal parameters (e.g., temperature, solvent polarity) . Validate predictions experimentally via high-throughput screening (e.g., 24-well plate reactions) .

Q. What strategies resolve contradictory spectral data during characterization?

Cross-validate using complementary techniques:

Q. How can researchers address low yield in the final coupling step?

Apply factorial design to test variables:

Q. How to evaluate the compound’s stability under varying pH/temperature?

Conduct accelerated stability studies:

Q. What methods ensure enantiomeric purity in chiral derivatives of this compound?

- Chiral HPLC (e.g., Chiralpak AD-H column) with polarimetric detection.

- Circular dichroism (CD) to confirm optical activity.

- Synthesize derivatives via enantioselective catalysis (e.g., Jacobsen’s catalyst) and compare retention times with racemic mixtures .

Contradiction Analysis & Methodological Challenges

Q. How to reconcile discrepancies between computational predictions and experimental reaction outcomes?

Q. What are viable alternatives if traditional coupling reagents fail?

Explore enzymatic catalysis (e.g., lipases for esterification) or photoredox methods. For example, Ru(bpy)₃²⁺ under blue LED light facilitates C-N bond formation without metal catalysts .

Scale-Up & Process Engineering

Q. What challenges arise during scale-up, and how are they mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.